molecular formula C15H14N2O2 B14372457 2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione CAS No. 93733-07-4

2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione

Cat. No.: B14372457
CAS No.: 93733-07-4
M. Wt: 254.28 g/mol
InChI Key: QMYKJMRDHQMLOS-UHFFFAOYSA-N
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Description

2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method involves the use of alpha halo-ketones, which undergo cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.

Properties

CAS No.

93733-07-4

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-methyl-3-propylbenzo[f]benzimidazole-4,9-dione

InChI

InChI=1S/C15H14N2O2/c1-3-8-17-9(2)16-12-13(17)15(19)11-7-5-4-6-10(11)14(12)18/h4-7H,3,8H2,1-2H3

InChI Key

QMYKJMRDHQMLOS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC2=C1C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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